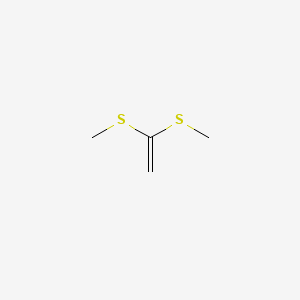

1,1-Bis(methylthio)ethylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(methylsulfanyl)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S2/c1-4(5-2)6-3/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCGAESAURTGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199112 | |

| Record name | 1,1-(Dimethylthio)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51102-74-0 | |

| Record name | 1,1-(Dimethylthio)ethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051102740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-(Dimethylthio)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1-bis(methylthio)ethylene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-bis(methylthio)ethylene, a versatile ketene dithioacetal with significant applications in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the primary synthetic methodologies, reaction mechanisms, and detailed experimental protocols. The guide emphasizes the chemical principles underlying the synthetic choices, ensuring a thorough understanding for practical application. All protocols and mechanistic discussions are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of this compound

This compound, also known as ketene dimethyl thioacetal, is a valuable C2 synthon in organic chemistry. Its unique electronic structure, characterized by a nucleophilic double bond and the presence of two sulfur atoms, allows for a diverse range of chemical transformations. Ketene dithioacetals, in general, are widely utilized as intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.[1] The methylthio groups in this compound can act as leaving groups, and the double bond can participate in various reactions such as cycloadditions and Michael additions, making it a versatile building block for the construction of carbon-carbon and carbon-heteroatom bonds.

Primary Synthetic Pathway: From Active Methylene Precursors

The most prevalent and robust method for the synthesis of ketene dithioacetals involves a three-step sequence starting from a compound containing an active methylene group: deprotonation, reaction with carbon disulfide, and subsequent alkylation.[1] An active methylene group is a CH₂ group flanked by two electron-withdrawing groups, which increases the acidity of its protons.

Mechanistic Rationale

The synthesis of this compound via this pathway is a testament to fundamental principles of carbanion chemistry. The reaction proceeds through the following key steps:

-

Deprotonation: A strong base abstracts a proton from the active methylene compound, generating a resonance-stabilized carbanion. The choice of base is critical to ensure complete deprotonation without undesirable side reactions.

-

Nucleophilic Addition to Carbon Disulfide: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbon atom of carbon disulfide (CS₂). This addition results in the formation of a dithiocarboxylate salt.

-

S-Alkylation: The dithiocarboxylate intermediate is then alkylated with an appropriate electrophile, in this case, a methylating agent such as methyl iodide (CH₃I). This step typically proceeds via an Sₙ2 mechanism and is often performed in a one-pot fashion with the preceding steps. For the synthesis of this compound, a second methylation occurs to yield the final product.

The overall transformation can be visualized as the conversion of a methylene group to a dithioketal-functionalized alkene.

Visualizing the Reaction Pathway

Caption: General reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of ketene dithioacetals from active methylene compounds.[2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 mol | Handle with care under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Dry and freshly distilled. |

| Acetonitrile | 41.05 | 4.1 g (5.2 mL) | 0.1 mol | Reagent grade, dried. |

| Carbon Disulfide (CS₂) | 76.13 | 8.4 g (6.6 mL) | 0.11 mol | Toxic and flammable, handle in a fume hood. |

| Methyl Iodide (CH₃I) | 141.94 | 31.2 g (13.7 mL) | 0.22 mol | Toxic and light-sensitive. |

Step-by-Step Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Preparation of the Sodium Hydride Suspension: The flask is charged with sodium hydride (4.4 g of a 60% dispersion in mineral oil). The mineral oil is removed by washing with anhydrous hexane (3 x 20 mL) under a nitrogen atmosphere. Anhydrous THF (100 mL) is then added to the flask.

-

Carbanion Formation: The suspension is cooled to 0 °C in an ice bath. A solution of acetonitrile (4.1 g) in anhydrous THF (20 mL) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The mixture is then stirred at room temperature for 1 hour to ensure complete formation of the carbanion.

-

Reaction with Carbon Disulfide: The mixture is cooled again to 0 °C, and carbon disulfide (8.4 g) is added dropwise over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C. After the addition is complete, the mixture is stirred at room temperature for 2 hours.

-

Methylation: The reaction mixture is cooled to 0 °C, and methyl iodide (31.2 g) is added dropwise over 1 hour. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of 100 mL of water. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Expected Yield and Characterization

-

Yield: 60-70%

-

Boiling Point: 75-77 °C at 15 mmHg

-

¹H NMR (CDCl₃, 400 MHz): δ 5.05 (s, 2H, =CH₂), 2.35 (s, 6H, 2 x S-CH₃) ppm.

-

¹³C NMR (CDCl₃, 100 MHz): δ 145.0 (C=), 110.0 (=CH₂), 15.0 (S-CH₃) ppm.

-

IR (neat): ν 3080, 2920, 1580, 1420, 1220, 950 cm⁻¹.

-

MS (EI): m/z (%) 120 (M⁺, 100), 105, 73, 45.

Alternative Synthetic Route: The Grignard Approach

An alternative and widely used method for the synthesis of dithiocarboxylates, which are key intermediates for ketene dithioacetals, involves the use of Grignard reagents.[3]

Mechanistic Overview

This pathway begins with the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with carbon disulfide. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CS₂, forming a magnesium salt of the dithiocarboxylic acid. Subsequent alkylation with two equivalents of a methylating agent yields this compound.

Visualizing the Grignard Reaction Workflow

Caption: Grignard-based workflow for the synthesis of this compound.

Safety and Handling

-

Sodium Hydride: A flammable solid that reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon).

-

Carbon Disulfide: Highly flammable and toxic. All operations should be conducted in a well-ventilated fume hood.

-

Methyl Iodide: A toxic and carcinogenic substance. It should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a fume hood.

-

Grignard Reagents: Highly reactive and moisture-sensitive. Anhydrous conditions are essential for their successful use.

Conclusion

The synthesis of this compound is a well-established process in organic chemistry, with the reaction of active methylene compounds with carbon disulfide and a methylating agent being a primary and reliable route. This guide has provided a detailed protocol and mechanistic insights to enable researchers to safely and efficiently prepare this valuable synthetic intermediate. The alternative Grignard-based approach also offers a viable pathway. The choice of method will depend on the availability of starting materials and the specific requirements of the research. With its versatile reactivity, this compound will undoubtedly continue to be a key building block in the development of novel molecules for various scientific disciplines.

References

-

Kaya, R., & Beller, N. R. (1981). An improved synthesis of ketene dimethyl thioacetal monoxide. The Journal of Organic Chemistry, 46(1), 196-197. [Link]

-

Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

- Google Patents. (n.d.). US6863782B2 - Method of preparing di(ketene acetals).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Kumar, A., & Gupta, A. (2007). Multicomponent, solvent-free synthesis of b-aryl-b-mercapto ketones using zirconium chloride as a catalyst. Tetrahedron Letters, 48(47), 8333-8336.

-

The Royal Society of Chemistry. (2024). Micelle-enabled Bromination of α-Oxo Ketene Dithioacetals. [Link]

-

ResearchGate. (2020). Ketene dithioacetals in Organic Synthesis. [Link]

-

datapdf.com. (n.d.). Ketene Acetals. VI. The Preparation of Ketene Acetals from a-Bromo-orthoesters'. [Link]

-

Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. [Link]

-

YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

-

The Royal Society of Chemistry. (2015). Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I. [Link]

-

Organic Syntheses. (n.d.). phenylthioacetylene. [Link]

-

ACS Publications. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

-

BG. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Recent Developments of Ketene Dithioacetal Chemistry. [Link]

-

Organic Syntheses. (n.d.). Intermolecular [2+2] Cycloaddition of Alkynes with Alkenes Catalyzed by Gold(I). [Link]

Sources

Introduction: The Versatile Role of Ketene Dithioacetals in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,1-bis(methylthio)ethylene

In the landscape of organic synthesis, certain molecular scaffolds serve as linchpins for the construction of complex molecular architectures. This compound (also known as Ketene Dimethyl Thioacetal) belongs to the esteemed class of ketene dithioacetals, which are powerful and versatile building blocks.[1] With the molecular formula C₄H₈S₂ and CAS number 51102-74-0, this compound is more than a simple alkene; it is a masked carbonyl group, a precursor to carbanionic intermediates, and a partner in various cycloaddition and annulation reactions.[2][3][4]

This guide provides an in-depth exploration of the core chemical properties of this compound, moving beyond a simple recitation of data to explain the causality behind its reactivity. For researchers, particularly those in drug development, understanding the principles outlined herein is crucial for leveraging this reagent to its full potential in the synthesis of novel chemical entities.

Part 1: Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a reagent are foundational to its practical application in the laboratory, dictating handling, purification, and analytical procedures.

Physical Properties

This compound is a light yellow to brown, combustible liquid with a characteristic pungent odor.[5][6] Its key physical properties are summarized in the table below. The boiling point indicates that while it is distillable, vacuum distillation is necessary to prevent thermal decomposition.

| Property | Value | Source(s) |

| CAS Number | 51102-74-0 | [2][3] |

| Molecular Formula | C₄H₈S₂ | [2] |

| Molecular Weight | 120.23 g/mol | [2] |

| Appearance | Light yellow to Brown clear liquid | [6] |

| Boiling Point | 110 °C at 85 mmHg | [from previous search] |

| Density | 1.07 g/cm³ | [from previous search] |

| Refractive Index | 1.5570 - 1.5640 | [from previous search] |

Spectroscopic Characterization

Spectroscopic analysis confirms the unique electronic environment of the this compound structure. While detailed spectral data requires access to specialized databases, the expected characteristics are outlined below.[7]

| Spectroscopy | Expected Features |

| ¹H NMR | Two distinct signals are expected: a singlet for the two equivalent methyl groups (-SCH₃) and a singlet for the terminal vinyl protons (=CH₂). The methyl protons would appear around δ 2.0-2.5 ppm, while the vinyl protons would be further downfield, likely in the δ 4.5-5.5 ppm range, deshielded by the adjacent sulfur atoms. |

| ¹³C NMR | Three signals are anticipated: one for the methyl carbons (-SCH₃), one for the terminal vinyl carbon (=CH₂), and one for the quaternary, sulfur-substituted vinyl carbon (=C(SMe)₂). The alkene carbons would typically appear in the δ 100-150 ppm region.[8] |

| Mass Spec (EI) | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 120. Fragmentation would likely involve the loss of methyl radicals (•CH₃, M-15) or thio-methyl radicals (•SCH₃, M-47), which are common fragmentation pathways for thioethers.[9][10] |

| Infrared (IR) | Key absorptions would include C-H stretching from the methyl and vinyl groups (~2900-3100 cm⁻¹) and a characteristic C=C stretching vibration (~1600-1650 cm⁻¹). |

Part 2: Synthesis of this compound

The preparation of ketene dithioacetals is a well-established field in organic chemistry.[4] The synthesis of this compound typically leverages the nucleophilicity of thiolate anions and the electrophilicity of carbonyl precursors or their equivalents. A common conceptual pathway involves the reaction of an acetate equivalent with a source of methyl thiolate.

The diagram below illustrates the general, conceptual pathway for the formation of ketene dithioacetals, which serves as the foundation for the synthesis of this compound.

Caption: General synthetic pathway to ketene dithioacetals.

Representative Synthetic Protocol

While numerous variations exist, a robust method involves the reaction of a 1,1-dihaloethene or a related activated species with sodium thiomethoxide. The following is a representative protocol based on established chemical principles.[4][11]

-

Preparation of Sodium Thiomethoxide: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (200 mL). Carefully add sodium metal (11.5 g, 0.5 mol) in small portions under a positive pressure of nitrogen.

-

Thiol Addition: Cool the resulting sodium methoxide solution in an ice bath. Bubble methanethiol gas (CH₃SH) through the solution until saturation is reached and the pH is neutral, or add liquid methanethiol (26.5 g, 0.55 mol) via a cooled addition funnel. This forms a solution/slurry of sodium thiomethoxide.

-

Reaction with Dihaloethene: In a separate flame-dried flask, dissolve 1,1-dichloroethylene (48.5 g, 0.5 mol) in anhydrous DMF (150 mL). Cool the solution to 0 °C.

-

Nucleophilic Substitution: Slowly add the prepared sodium thiomethoxide solution to the 1,1-dichloroethylene solution via a cannula. Maintain the temperature below 10 °C during the addition.

-

Workup and Purification: After the addition is complete, allow the mixture to stir at room temperature overnight. Pour the reaction mixture into 1 L of ice water and extract with diethyl ether (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Distillation: Purify the crude product by vacuum distillation (e.g., ~110 °C at 85 mmHg) to yield pure this compound.

Part 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its unique electronic structure. The two sulfur atoms can stabilize an adjacent carbanion, enabling a reversal of the typical electrophilic character of the α-carbon of an enol ether. This phenomenon, known as umpolung , is the cornerstone of its reactivity.[4]

Umpolung Reactivity: The Acyl Anion Synthon

The most powerful application of this compound is its function as a masked acyl anion. The vinyl proton α to the two sulfur atoms is acidic enough to be removed by a strong base, such as n-butyllithium (n-BuLi). This deprotonation generates a nucleophilic vinyllithium species, which can react with a wide range of electrophiles. Subsequent hydrolysis of the resulting ketene dithioacetal derivative can unmask a carbonyl group, completing the formal addition of an acyl anion.[4]

Caption: Umpolung reactivity of this compound.

This two-step sequence allows for the formation of carbon-carbon bonds that are otherwise challenging to construct. The lithiated intermediate can react with alkyl halides, epoxides, aldehydes, ketones, and other electrophiles, making it a cornerstone of synthetic strategy.[12]

Participation in Annulation and Cycloaddition Reactions

Beyond its role as an acyl anion equivalent, this compound is an electron-rich alkene, making it a competent partner in various cyclization reactions.

-

Diels-Alder Reactions: It can act as a dienophile in [4+2] cycloaddition reactions, reacting with electron-deficient dienes to form six-membered rings. This provides a route to complex cyclic systems with retained sulfur functionality for further manipulation. [from previous search]

-

[3+3] Annulation: In a powerful strategy for synthesizing highly substituted aromatic systems, this compound derivatives can act as three-carbon building blocks. For example, reaction with 1,3-dianions derived from ketones can lead to the rapid assembly of functionalized phenols, a core structure in many pharmaceutical agents.[13]

Part 4: Applications in Drug Development and Complex Synthesis

The reactivity profile of this compound makes it an invaluable tool for medicinal chemists and drug development professionals.

-

Synthesis of Heterocycles: The sulfur moieties can be displaced by dinucleophiles (e.g., hydrazines, amidines) to construct a wide array of five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.[14][15]

-

Construction of Complex Carbon Skeletons: The umpolung strategy allows for the precise and stereocontrolled introduction of acyl groups, enabling the assembly of polyketide-like structures and other complex natural product backbones.

-

Access to Functionalized Phenols: As demonstrated in [3+3] annulation reactions, derivatives of this compound provide a modern and efficient route to polysubstituted phenols, bypassing harsher, traditional methods.[13]

Part 5: Key Experimental Protocol: Lithiation and Alkylation

This protocol details the generation of the vinyllithium nucleophile from this compound and its subsequent reaction with an alkyl halide, a fundamental transformation showcasing its umpolung reactivity.

Materials:

-

This compound (1.20 g, 10 mmol)

-

Anhydrous Tetrahydrofuran (THF), 50 mL

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (4.4 mL, 11 mmol)

-

Benzyl bromide (1.88 g, 11 mmol)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a 100 mL flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF (50 mL) and this compound (1.20 g, 10 mmol).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (4.4 mL, 11 mmol) dropwise via syringe over 10 minutes. The solution may turn a pale yellow color. Stir the mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Add a solution of benzyl bromide (1.88 g, 11 mmol) in 5 mL of anhydrous THF dropwise to the cold solution.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the alkylated product.

Part 6: Safety and Handling

As a combustible liquid and a reactive organosulfur compound, this compound requires careful handling in a well-ventilated fume hood.

-

Hazards: Combustible liquid (GHS Hazard statement H227).[6]

-

Precautions:

-

Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle under an inert atmosphere (e.g., nitrogen or argon), especially when using reactive reagents like n-BuLi.

References

-

ChemBK. KETENE DIMETHYL THIOACETAL.[Link]

-

Chemsrc. this compound | CAS#:51102-74-0.[Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Mondal, E., et al. (2018).Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. New Journal of Chemistry.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100.40 MHz, CDCl3, experimental) (HMDB0032262).[Link]

-

SpectraBase. 1,1-BIS-(METHYLTHIO)-ETHENE.[Link]

-

SpectraBase. 1,1-Bis(methylthio)-2-nitroethylene - Optional[1H NMR] - Chemical Shifts. [https://spectrabase.com/spectrum/5KDSisKHW0z/optional/1H NMR/chemical shifts]([Link] NMR/chemical shifts)

-

Wikipedia. Thioacetal.[Link]

-

PrepChem.com. Synthesis of 1-methylsulfinyl-1-methylthio-2-(m-phenoxyphenyl)ethylene.[Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W.

- Gassman, P. G., & van Bergen, T. J. (1974).1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 54, 95.

-

Chemguide. MASS SPECTRA - FRAGMENTATION PATTERNS.[Link]

-

University of Arizona. Interpretation of mass spectra.[Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.[Link]

-

Oregon State University. 1H NMR Chemical Shift.[Link]

- Google Patents.WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts.[Link]

-

University of Puget Sound. Mass Spectrometry: Fragmentation.[Link]

- Basava, V., & Singh, V. K. (2013).ChemInform Abstract: Recent Developments of Ketene Dithioacetal Chemistry.

- Dąbrowski, M., & Jamrógiewicz, M. (2022).Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3894.

-

Doc Brown's Chemistry. 13C nmr spectrum of ethene C2H4 CH2=CH2.[Link]

- Kotha, S., et al. (2023).

- Kumar, R., et al. (2023).1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances.

-

Brandsma, L., & Verkruijsse, H. D. trimethylsilylacetylene - Organic Syntheses Procedure.[Link]

- Busico, V., et al. (2001).Improved Peak Assignments for the13C NMR Spectra of Poly(ethylene-co-1-octene)s. Macromolecules.

- Basava, V., & Singh, V. K. (2013).Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews, 42(3), 1383-1393.

- Misaki, Y., et al. (1993).ChemInform Abstract: Methylthio-Substituted 2,5-Bis(1',3'-dithiol-2'-ylidene)-1,3,4,6-tetrathiapentalene.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound 90.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. This compound | CAS#:51102-74-0 | Chemsrc [chemsrc.com]

- 4. Thioacetal - Wikipedia [en.wikipedia.org]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. This compound | 51102-74-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 13C nmr spectrum of ethene C2H4 CH2=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to Tedisamil: A Multi-Ion Channel Modulator for Cardiac Arrhythmias

Disclaimer: The CAS number 51102-74-0 provided in the topic query corresponds to the chemical compound 1,1-Bis(methylthio)ethylene. However, the request for an in-depth technical guide suitable for researchers and drug development professionals strongly suggests an interest in a pharmacologically active agent. A thorough analysis of scientific literature indicates that the intended subject is likely Tedisamil , an experimental antiarrhythmic drug, which has a different CAS number (90961-53-8). This guide will proceed with a detailed examination of Tedisamil, given its relevance to the specified audience and the depth of available research.

Introduction

Tedisamil (3,7-dicyclopropylmethyl-9,9-tetramethylene-3,7-diazabicyclo-3,3,1-nonane) is an investigational pharmaceutical agent with significant potential in the management of cardiac arrhythmias, particularly atrial fibrillation and atrial flutter.[1][2] Initially explored for its anti-ischemic properties, its potent antiarrhythmic effects soon became the primary focus of its development.[1] Classified as a class III antiarrhythmic agent, Tedisamil's primary mechanism of action involves the blockade of multiple potassium channels in the heart, leading to a prolongation of the cardiac action potential and a subsequent increase in the refractory period of cardiac cells.[2][3][4] This technical guide provides a comprehensive overview of Tedisamil, encompassing its physicochemical properties, pharmacology, mechanism of action, clinical development, and safety profile, tailored for professionals in the field of drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a drug candidate is fundamental to its development. While detailed proprietary data may not be publicly available, the following table summarizes key known identifiers and properties of Tedisamil.

| Property | Value | Source |

| IUPAC Name | 3,7-Bis(cyclopropylmethyl)-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclopentane] | [1] |

| Molecular Formula | C19H32N2 | [1] |

| Molar Mass | 288.479 g·mol−1 | [1] |

| CAS Number | 90961-53-8 | [1] |

| ATC Code | C01BD06 (WHO) | [1] |

| PubChem CID | 65825 | [1] |

Pharmacology and Mechanism of Action

Tedisamil exerts its antiarrhythmic effects through a multi-channel blockade, primarily targeting potassium currents responsible for cardiac repolarization.[3][5] This multifaceted action contributes to its efficacy in restoring normal sinus rhythm.

Primary Mechanism: Potassium Channel Blockade

Tedisamil's principal mechanism involves the inhibition of several key outward potassium currents in cardiomyocytes:

-

Transient Outward Potassium Current (Ito): Tedisamil is a potent blocker of the Ito, which is crucial for the early phase of repolarization.[4][6] By inhibiting this current, Tedisamil prolongs the action potential duration.[4][5] Its activity is greatest on Ito, where it binds to the open configuration of the channel.[1]

-

Delayed Rectifier Potassium Currents (IKr and IKs): The drug also blocks the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1] This action further contributes to the prolongation of the action potential and the effective refractory period.

-

ATP-Sensitive Potassium Current (IK-ATP): Tedisamil is a potent blocker of ATP-sensitive potassium channels in the heart.[6][7] This action may be particularly relevant in ischemic conditions.

The blockade of these potassium channels lengthens the inactivation phase of the cardiac muscle, preventing premature contractions and thereby interrupting the cycle of fibrillation.[1]

Secondary Mechanisms

While its primary effects are on potassium channels, Tedisamil has also been shown to have some activity on other ion channels, albeit at higher concentrations.[3] It can inhibit sodium currents in cardiac muscle at concentrations above 20μM, which is significantly higher than that required for potassium channel blockade.[1] This multi-channel blocking activity may contribute to its overall antiarrhythmic profile.[3]

Caption: Mechanism of action of Tedisamil on cardiac ion channels.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Tedisamil has been characterized in several studies. It is typically administered intravenously, allowing for a rapid onset of action.[3]

| Parameter | Value | Source |

| Administration | Intravenous | [1] |

| Half-life | Approximately 8–13 hours | [1] |

| Plasma Protein Binding | 96% | [6] |

| Elimination | Cleared from the kidney unchanged | [6] |

Clinical Development and Efficacy

Tedisamil has undergone clinical investigation for the treatment of both angina pectoris and cardiac arrhythmias.[8]

Atrial Fibrillation and Atrial Flutter

The primary focus of Tedisamil's clinical development has been for the rapid conversion of recent-onset atrial fibrillation (AF) or atrial flutter (AFL) to normal sinus rhythm (NSR).[9][10] A multicenter, double-blind, randomized, placebo-controlled trial demonstrated that intravenous Tedisamil at doses of 0.4 mg/kg and 0.6 mg/kg was significantly more effective than placebo in converting AF or AFL to NSR.[9] Conversion was observed in 41% of patients in the 0.4 mg/kg group and 51% in the 0.6 mg/kg group, compared to 7% in the placebo group.[9] The average time to conversion was approximately 35 minutes.[9]

Anti-ischemic Effects

Tedisamil has also demonstrated favorable hemodynamic and anti-ischemic effects in patients with coronary artery disease.[11] It has been shown to decrease heart rate both at rest and during maximum exercise, leading to a reduction in myocardial oxygen consumption.[11]

Safety and Adverse Effects

As with other antiarrhythmic agents, the use of Tedisamil is associated with potential side effects. The most significant concern is its potential for proarrhythmia, including the risk of Torsades de Pointes, a life-threatening ventricular arrhythmia.[3][12]

Commonly Reported Side Effects:

Serious Adverse Events:

Acute toxicity studies in rats indicated that at high doses, death could be related to direct cardiac actions, including blockade of both potassium and sodium channels.[13]

Experimental Protocols

In Vitro Electrophysiological Assessment of Tedisamil

Objective: To characterize the effects of Tedisamil on cardiac ion channels using patch-clamp electrophysiology in isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Isolate ventricular myocytes from adult rabbit or guinea pig hearts using enzymatic digestion.

-

Patch-Clamp Recording:

-

Perform whole-cell patch-clamp recordings at physiological temperature (37°C).

-

Use appropriate internal and external solutions to isolate specific ion currents (e.g., Ito, IKr, IKs).

-

Apply a series of voltage-clamp protocols to elicit and measure the desired currents.

-

-

Drug Application:

-

Prepare stock solutions of Tedisamil in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

-

Perfuse the cells with control solution to establish a baseline recording.

-

Apply increasing concentrations of Tedisamil (e.g., 1, 3, and 10 µM) and record the effects on the target ion currents.[7]

-

-

Data Analysis:

-

Measure the peak current amplitude and inactivation kinetics before and after drug application.

-

Construct dose-response curves to determine the IC50 of Tedisamil for each ion channel.

-

Caption: Workflow for in vitro electrophysiological assessment of Tedisamil.

Conclusion

Tedisamil is a potent multi-ion channel modulator with demonstrated efficacy in the acute management of atrial fibrillation and flutter. Its unique mechanism of action, primarily targeting multiple potassium currents, offers a promising therapeutic approach. However, its clinical utility is tempered by the risk of proarrhythmic events. Further research and carefully designed clinical trials are necessary to fully elucidate its risk-benefit profile and establish its place in the armamentarium of antiarrhythmic drugs. The development of Tedisamil underscores the ongoing challenge in cardiovascular medicine to develop novel antiarrhythmic agents that are both highly effective and possess a favorable safety profile.

References

-

Wikipedia. Tedisamil. [Link]

-

Patsnap Synapse. (2024-06-15). What is Tedisamil used for? [Link]

-

Doggrell, S. A. (2000). Tedisamil: master switch of nature? Expert opinion on investigational drugs, 9(11), 2647–2658. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 65825, Tedisamil. [Link]

-

Grokipedia. (2026-01-08). Tedisamil. [Link]

-

Chi, L., Mu, D., & Lucchesi, B. R. (1995). Effects of tedisamil (KC-8857) on cardiac electrophysiology and ventricular fibrillation in the rabbit isolated heart. Journal of cardiovascular pharmacology, 26(3), 481–489. [Link]

-

Strobel, J. S., Dissmann, R., Mitrovic, V., & Schlepper, M. (1993). [The new potassium channel blocker tedisamil and its hemodynamic, anti-ischemic and neurohumoral effect in patients with coronary heart disease]. Zeitschrift fur Kardiologie, 82(12), 796–806. [Link]

-

Patsnap Synapse. (2024-07-14). What are the side effects of Tedisamil? [Link]

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Tedisamil? [Link]

-

Anonymous. (1999). Tedisamil: a new novel antiarrhythmic. Drugs of the future, 24(9), 977. [Link]

-

Tande, P. M., Tveit, A., & Refsum, H. (1994). Acute toxicity of tedisamil, a new potassium channel blocking drug. Pharmacology & toxicology, 74(1), 49–53. [Link]

-

Dukes, I. D., Cleemann, L., & Morad, M. (1990). Tedisamil blocks the transient and delayed rectifier K+ currents in mammalian cardiac and glial cells. The Journal of pharmacology and experimental therapeutics, 254(2), 560–569. [Link]

-

Hohnloser, S. H., Dorian, P., Straub, M., Beckmann, K., & Kowey, P. (2004). Safety and efficacy of intravenously administered tedisamil for rapid conversion of recent-onset atrial fibrillation or atrial flutter. Journal of the American College of Cardiology, 44(1), 99–104. [Link]

-

ClinicalTrials.gov. (2015-01-16). Intravenous Tedisamil in the Rapid Conversion of Atrial Fibrillation or Flutter to Normal Sinus Rhythm in Male Subjects. [Link]

-

CenterWatch. (2015-01-14). Intravenous Tedisamil in the Rapid Conversion of Atrial Fibrillation or Flutter to Normal Sinus Rhythm in Female Subjects. [Link]

Sources

- 1. Tedisamil - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. What is Tedisamil used for? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Tedisamil? [synapse.patsnap.com]

- 6. Tedisamil: master switch of nature? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of tedisamil (KC-8857) on cardiac electrophysiology and ventricular fibrillation in the rabbit isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tedisamil: a new novel antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety and efficacy of intravenously administered tedisamil for rapid conversion of recent-onset atrial fibrillation or atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. [The new potassium channel blocker tedisamil and its hemodynamic, anti-ischemic and neurohumoral effect in patients with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are the side effects of Tedisamil? [synapse.patsnap.com]

- 13. Acute toxicity of tedisamil, a new potassium channel blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure, Synthesis, and Reactivity of Ketene Dimethyl Thioacetals

Abstract

Ketene dithioacetals are a class of versatile and powerful intermediates in modern organic synthesis.[1] Their unique electronic structure, characterized by an electron-rich carbon-carbon double bond, imparts a wide spectrum of reactivity, enabling their use in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of ketene dimethyl thioacetals, focusing on their fundamental structure, primary synthetic methodologies, characteristic spectroscopic signatures, and diverse reactivity profiles. We will delve into the causality behind their synthetic utility as nucleophiles, dienophiles, and masked acyl synthons, supported by detailed mechanistic diagrams and field-proven experimental protocols relevant to researchers in synthetic chemistry and drug development.

Core Molecular Structure and Electronic Properties

The foundational structure of a ketene dimethyl thioacetal is 1,1-bis(methylthio)ethene. The key to understanding its reactivity lies in the electronic interplay between the sulfur atoms and the π-system of the double bond. The sulfur atoms, with their available lone pairs of electrons, act as potent π-donors, significantly increasing the electron density of the C=C bond.

This electron donation can be visualized through resonance structures that place a negative charge on the β-carbon (C2). This resonance contribution makes the β-carbon strongly nucleophilic, a feature that dominates its chemical behavior. Consequently, ketene dimethyl thioacetals are considered electron-rich olefins and react readily with a wide range of electrophiles.[2]

Caption: Resonance delocalization in ketene dimethyl thioacetal.

Synthesis of Ketene Dimethyl Thioacetals

The preparation of ketene thioacetals is well-established. A robust and widely used method involves the treatment of compounds containing an active methylene group (e.g., esters, ketones) with carbon disulfide in the presence of a strong base, followed by S-alkylation. The base deprotonates the active methylene group to form a carbanion, which then attacks carbon disulfide. A second deprotonation and subsequent dialkylation with an alkylating agent, such as methyl iodide, furnishes the desired ketene dimethyl thioacetal.

Caption: General workflow for synthesizing ketene dimethyl thioacetals.

Experimental Protocol: Synthesis of Methyl 2-[Bis(methylthio)methylene]-3-oxobutanoate

This protocol details the synthesis of an α-oxo ketene dithioacetal, a common substrate in heterocyclic synthesis.[1]

-

Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere at 0 °C, slowly add methyl acetoacetate (5.8 g, 50 mmol).

-

Dithiolate Formation: After hydrogen evolution ceases (approx. 30 minutes), allow the solution to warm to room temperature. Slowly add carbon disulfide (3.8 g, 50 mmol) via syringe. The reaction mixture will turn deep red. Stir for 2 hours at room temperature.

-

S-Methylation: Cool the mixture back to 0 °C and add methyl iodide (14.2 g, 100 mmol) dropwise. A precipitate of NaI will form. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Characterization

The structure of ketene dimethyl thioacetals can be unambiguously confirmed using standard spectroscopic techniques.

| Technique | Functional Group | Typical Chemical Shift / Frequency | Notes |

| ¹H NMR | Vinyl Proton (-C=CH -) | δ 5.0 - 5.5 ppm | A singlet, highly dependent on substitution. |

| Methylthio Protons (-SCH₃ ) | δ 2.2 - 2.5 ppm | Two singlets may be observed if rotation is hindered or if the groups are diastereotopic. | |

| ¹³C NMR | Thioacetal Carbon (=C (SMe)₂) | δ 140 - 160 ppm | The carbon atom bonded to the two sulfur atoms. |

| Vinylidene Carbon (C H₂=C-) | δ 110 - 125 ppm | The terminal methylene carbon. | |

| Methylthio Carbons (-SC H₃) | δ 15 - 20 ppm | ||

| IR Spectroscopy | C=C Stretch | 1550 - 1600 cm⁻¹ | The C=C bond stretch is often strong due to the polarization induced by the sulfur atoms. |

Note: The exact values can vary significantly based on the other substituents on the molecule.[3][4]

Reactivity and Synthetic Applications

The synthetic utility of ketene dimethyl thioacetals stems from their predictable and versatile reactivity, primarily driven by the nucleophilic β-carbon and the ability of the thioacetal group to be transformed into other functionalities.

Michael Addition Reactions

As potent nucleophiles, ketene dimethyl thioacetals readily participate in Michael (or conjugate) addition reactions with α,β-unsaturated carbonyl compounds. This reaction forms a new carbon-carbon bond at the β-position of the Michael acceptor, providing a powerful tool for constructing complex carbon skeletons.[5][6] The reaction is typically initiated by a Lewis acid to activate the Michael acceptor.

Caption: Logical workflow of a Lewis acid-catalyzed Michael addition.

Cycloaddition Reactions

Ketene thioacetals can act as the 2π component in [2+2] cycloaddition reactions, particularly with electron-deficient alkenes or ketenes, to form four-membered rings.[7][8] Furthermore, they can participate in [3+3] cycloaromatization reactions, where they serve as a 1,3-dielectrophilic partner after an initial Michael addition, leading to the formation of highly substituted phenolic compounds.[3]

Hydrolysis and Acyl Anion Equivalence

The thioacetal moiety is stable to many reagents but can be hydrolyzed back to a carbonyl group under specific conditions, often using reagents like mercuric chloride or o-iodoxybenzoic acid (IBX).[9][10] This "unmasking" is a critical feature of their utility. By forming a ketene thioacetal, performing nucleophilic reactions at the β-carbon, and then hydrolyzing the product, the overall transformation is equivalent to using a nucleophilic acyl anion or a homoenolate—synthons that are otherwise difficult to generate and control. This strategy is foundational in modern synthetic design.

Role in Drug Development

The versatile reactivity of ketene dimethyl thioacetals makes them valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][11] They provide a reliable method for introducing complex side chains and for constructing heterocyclic cores. For instance, α-oxo ketene dithioacetals are common precursors for synthesizing heterocycles like benzoxazoles, which exhibit promising biological activities.[12] The stability of the thioacetal group allows it to be carried through multiple synthetic steps before a final, strategic conversion to a different functional group, a key advantage in multi-step total synthesis. The methylene thioacetal linkage itself is also being explored as a stable surrogate for disulfide bonds in peptide drug discovery.[13]

Conclusion

Ketene dimethyl thioacetals are more than mere chemical curiosities; they are workhorse intermediates in organic synthesis. Their structure, defined by the powerful electron-donating ability of two sulfur atoms, bestows a rich and predictable reactivity profile centered on the nucleophilicity of the β-carbon. This allows for reliable C-C bond formation through Michael additions and cycloadditions. Coupled with the ability to hydrolyze the thioacetal moiety, these reagents serve as robust acyl anion equivalents, providing synthetic chemists with a powerful tool for the strategic assembly of complex molecules. For researchers in drug development, a thorough understanding of their properties opens avenues for the efficient synthesis of novel molecular scaffolds and active pharmaceutical ingredients.

References

-

Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. Retrieved from [Link]

-

Ma, S., et al. (2024). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. Molecules. Available at: [Link]

-

Kumar, A., et al. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioacetal. Retrieved from [Link]

-

ResearchGate. (2015). ChemInform Abstract: Recent Developments of Ketene Dithioacetal Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

-

Carey, F. A., & Court, A. S. (1972). Cycloaddition reactions of vinylketene thioacetals. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2020). Infrared spectroscopic detection of ketene formation from carbene and CO source: amide synthesis. Retrieved from [Link]

-

ResearchGate. (2021). Ketene dithioacetals in Organic Synthesis. Retrieved from [Link]

-

Guinto, P. O., et al. (2010). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Organic Letters. Available at: [Link]

-

Kumar, R., et al. (2020). Infrared spectroscopic detection of ketene formation from carbene and CO sources: an amide synthesis. New Journal of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

-

Carey, F. A., & Neergaard, J. R. (1971). Reactions of ketene thioacetals with electrophiles. Homologation of aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

- Unknown Source. (n.d.). 13C NMR Spectroscopy Data. This is a placeholder as the source link was generic.

-

Smith, L. (1970). KETENE REACTIONS. I. THE ADDITION OF ACID CHLORIDES TO DIMETHYLKETENE. II. THE CYCLOADDITION OF KETENES TO CARBONYL COMPOUNDS. UNT Digital Library. Retrieved from [Link]

-

ResearchGate. (2006). The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides. An efficient method for protecting carbonyl groups. Retrieved from [Link]

-

Nakamura, E., et al. (1998). Mechanism of Mukaiyama-Michael Reaction of Ketene Silyl Acetal: Electron Transfer or Nucleophilic Addition?. Journal of the American Chemical Society. Retrieved from [Link]

-

IntechOpen. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Retrieved from [Link]

-

Zaykov, A. N., et al. (2024). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers in Chemistry. Available at: [Link]

-

Li, P., et al. (2021). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Yield and 'HNMR Data of Ketene Acetals. Retrieved from [Link]

-

ChemHelpASAP. (2020). Michael addition example reactions. YouTube. Retrieved from [Link]

-

ResearchGate. (2022). Importance of thiol in drug development (A); selected examples for the preparation of thioaminals (B). Retrieved from [Link]

-

Research & Reviews: Journal of Agriculture and Allied Sciences. (2022). A Study on Organic Synthesis via Ketene. Retrieved from [Link]

-

NPTEL-NOC IITM. (2020). Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction. YouTube. Retrieved from [Link]

-

Organic Reactions. (2004). Ketene Cycloadditions. Retrieved from [Link]

-

Journal of Pharmaceutical Chemistry. (2022). Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024). Acetal Hydrolysis Mechanism + EASY TRICK!. YouTube. Retrieved from [Link]

-

Ahern, J. R., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Biomolecules. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicreactions.org [organicreactions.org]

- 9. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,1-bis(methylthio)ethylene: A Technical Guide

Introduction

The structural representation of 1,1-bis(methylthio)ethylene is fundamental to understanding its spectroscopic properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous signals for its simple, symmetric structure.

¹H NMR Spectroscopy

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 - 2.5 | Singlet | 6H | 2 x -S-CH ₃ |

| ~5.0 - 5.5 | Singlet | 2H | =CH ₂ |

Analysis and Rationale:

The two methylthio (-SCH₃) groups are chemically equivalent due to free rotation around the C-S bonds. Consequently, they are expected to produce a single, sharp signal integrating to six protons. The chemical shift is anticipated in the range of δ 2.3-2.5 ppm, which is characteristic of methyl groups attached to a sulfur atom.[2] The two vinyl protons of the =CH₂ group are also equivalent and are expected to appear as a singlet, integrating to two protons. The predicted chemical shift of δ 5.0-5.5 ppm is downfield due to the deshielding effect of the double bond and the electronegative sulfur atoms.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~15 - 20 | 2 x -S-C H₃ |

| ~110 - 120 | =C H₂ |

| ~140 - 150 | C =(SCH₃)₂ |

Analysis and Rationale:

The ¹³C NMR spectrum is predicted to show three distinct signals, corresponding to the three unique carbon environments in the molecule. The two equivalent methyl carbons of the -SCH₃ groups are expected to resonate in the upfield region, typically between δ 15-20 ppm. The vinyl carbon (=CH₂) is predicted to appear around δ 110-120 ppm. The quaternary carbon atom of the double bond, bonded to the two sulfur atoms, is expected to be the most downfield signal, in the range of δ 140-150 ppm, due to the cumulative deshielding effect of the two sulfur atoms.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for acquiring NMR spectra of liquid samples.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the IR spectrum is expected to be relatively simple, dominated by absorptions from the C=C double bond and C-H bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | =C-H stretch |

| ~2980 - 2850 | Medium-Strong | C-H stretch (methyl) |

| ~1620 - 1580 | Medium | C=C stretch |

| ~1450 - 1400 | Medium | C-H bend (methyl) |

| ~700 - 600 | Medium-Strong | C-S stretch |

Analysis and Rationale:

The key diagnostic peak in the IR spectrum is the C=C stretching vibration, which is expected to appear in the 1620-1580 cm⁻¹ region. The presence of sulfur atoms can slightly influence this frequency. The C-H stretching vibrations of the vinyl (=C-H) and methyl (-CH₃) groups will be observed in their characteristic regions above and below 3000 cm⁻¹, respectively. The C-S stretching vibration typically appears in the fingerprint region between 700 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a small drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer.

-

Background Subtraction: A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

-

Spectrum Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Predicted Mass Spectrometry Data:

| m/z | Predicted Relative Intensity | Assignment |

| 120 | High | [M]⁺˙ (Molecular Ion) |

| 105 | Medium | [M - CH₃]⁺ |

| 73 | High | [M - SCH₃]⁺ |

| 47 | Medium | [CH₃S]⁺ |

Analysis and Rationale:

The molecular ion peak ([M]⁺˙) for this compound (C₄H₈S₂) is expected at an m/z of 120. A prominent fragmentation pathway is the loss of a methyl radical (•CH₃) to give a fragment at m/z 105. Another significant fragmentation is the cleavage of a C-S bond, leading to the loss of a methylthio radical (•SCH₃) and the formation of a stable ion at m/z 73. The methylthio cation ([CH₃S]⁺) itself is also expected to be observed at m/z 47.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph (GC).

-

Separation: The compound travels through the GC column, where it is separated from the solvent and any impurities based on its boiling point and interactions with the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The presence of the C=C double bond and the sulfur atoms with their non-bonding electrons will influence the UV-Vis absorption of this compound.

Predicted UV-Vis Data:

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~230 - 250 | Moderate | π → π |

| ~280 - 300 | Weak | n → σ |

Analysis and Rationale:

The primary absorption is expected to be a π → π* transition associated with the C=C double bond, likely occurring in the 230-250 nm range. The sulfur atoms, with their lone pairs of electrons, can also participate in electronic transitions. A weaker n → σ* transition, involving the non-bonding electrons of the sulfur atoms, may be observed at a longer wavelength, around 280-300 nm. The exact position and intensity of these absorptions can be influenced by the solvent used for the analysis.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline spectrum.

-

Sample Measurement: The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (typically 200-400 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy. The provided experimental protocols offer a standardized approach for the acquisition of this data. This guide is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of this important class of organic molecules.

References

- Habibi, A., Valizadeh, Y., Alizadeh, A., Amiri Rudbari, H., & Mollica Nardo, V. (2014). Regioselective synthesis of novel ketene dithioacetals. Journal of Sulfur Chemistry, 35(4), 387-397.

- Singh, R., Kumar, S., & Pathak, R. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(41), 28965-28970.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:51102-74-0. Retrieved from [Link]

-

PubChem. (n.d.). (E)-Ethylene, 1,2-bis(methylthio)-. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of the studied ketene S,S-dithioacetal ligand. Retrieved from [Link]

-

NPTEL IIT Delhi. (2019, September 7). UV-Visible Spectroscopy of Conjugated Molecules [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Spectroscopic study of dissolved organic sulfur (DOS): a case study of mercaptans. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]

-

An-Najah National University. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. Retrieved from [Link]

-

University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- American Chemical Society. (1981). Ketene dithio acetals as synthetic intermediates. Synthesis of unsaturated 1,5-diketones. Journal of the American Chemical Society, 103(1), 159-162.

-

National Institute of Standards and Technology. (n.d.). Ethane, (methylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethylene oxide. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Versatile Nucleophile and Electrophile: An In-Depth Technical Guide to the Reactivity of Ketene Dithioacetals in Organic Synthesis

Abstract

Ketene dithioacetals are remarkably versatile intermediates in organic synthesis, offering a rich and nuanced reactivity profile that enables the construction of complex molecular architectures. This guide provides an in-depth exploration of the core principles governing the reactivity of ketene dithioacetals, moving beyond a simple catalog of reactions to elucidate the underlying electronic and steric factors that dictate their behavior. We will delve into their synthesis, their pivotal role in polarity reversal (umpolung) chemistry, their participation in cycloaddition and Michael reactions, and their transformations into a variety of valuable functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this important class of compounds.

Introduction: The Dual Nature of Ketene Dithioacetals

Ketene dithioacetals, characterized by a carbon-carbon double bond substituted with two thioether groups, represent a fascinating class of organic synthons. Their synthetic utility stems from a unique electronic structure that allows them to act as both nucleophiles and electrophiles, a duality that is central to their broad applicability. The presence of the sulfur atoms significantly influences the electron density of the double bond, making the β-carbon susceptible to nucleophilic attack, while the α-carbon can be deprotonated to form a nucleophilic species. This "push-pull" electronic nature is the key to their diverse reactivity.[1][2]

This guide will explore the following key facets of ketene dithioacetal chemistry:

-

Synthesis: Robust and efficient methods for the preparation of a wide range of ketene dithioacetals.

-

Umpolung Reactivity: The strategic reversal of carbonyl group polarity, enabling the formation of traditionally challenging carbon-carbon bonds.

-

Cycloaddition Reactions: Their participation as either the 2π or 4π component in the construction of cyclic and heterocyclic systems.

-

Michael Acceptor Reactivity: Their role as electrophiles in conjugate addition reactions.

-

Transformations: The conversion of the dithioacetal moiety into other valuable functional groups, including carboxylic acids and thioesters.

Synthesis of Ketene Dithioacetals: Building the Foundation

The most common and versatile method for the synthesis of ketene dithioacetals involves the reaction of a compound with an active methylene group with carbon disulfide in the presence of a base, followed by alkylation of the resulting dithiolate.[1] This approach allows for the introduction of a wide variety of substituents, tailoring the electronic and steric properties of the ketene dithioacetal for specific applications.

General Synthetic Workflow

Caption: General workflow for the synthesis of ketene dithioacetals.

Experimental Protocol: Synthesis of α-Aroyl Ketene Dithioacetals

This protocol describes a facile, one-pot synthesis of α-aroyl ketene dithioacetals from substituted acetophenones.

Materials:

-

Substituted Acetophenone (10 mmol)

-

Sodium tert-butoxide (20 mmol)

-

Carbon Disulfide (CS₂) (10 mmol)

-

Methyl Iodide (CH₃I) (20 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Ice-cold water

Procedure:

-

To a stirred solution of sodium tert-butoxide in anhydrous THF at 0 °C, add a solution of the substituted acetophenone in CS₂ dropwise.

-

After the addition is complete, add methyl iodide dropwise to the reaction mixture at 0 °C.

-

Stir the mixture at 0 °C for 5-8 hours.

-

Pour the reaction mixture into ice-cold water.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Substituent on Acetophenone | Product | Yield (%) | Reference |

| H | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 85 | |

| 4-Cl | 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one | 82 | |

| 4-OCH₃ | 1-(4-methoxyphenyl)-3,3-bis(methylthio)prop-2-en-1-one | 88 |

The Power of Polarity Reversal: Ketene Dithioacetals as Acyl Anion Equivalents (Umpolung)

One of the most powerful applications of ketene dithioacetals lies in their ability to function as masked acyl anions, a concept known as "umpolung" or polarity reversal.[3] Normally, the carbonyl carbon is electrophilic. By converting a carbonyl precursor into a ketene dithioacetal, the α-carbon can be deprotonated with a strong base, such as n-butyllithium, to generate a nucleophilic species. This nucleophile can then react with a variety of electrophiles, followed by hydrolysis of the dithioacetal to unmask the carbonyl group, effectively achieving a nucleophilic acylation.

Umpolung Reaction Workflow

Caption: Umpolung strategy using ketene dithioacetals.

Experimental Protocol: Umpolung Reaction with an Alkyl Halide

This protocol details the deprotonation of a ketene dithioacetal and subsequent reaction with an electrophile.

Materials:

-

Ketene dithioacetal (10 mmol)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., benzyl bromide) (1.0 equivalent)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve the ketene dithioacetal in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Add n-butyllithium dropwise and stir the mixture for 1 hour at -78 °C.

-

Add the electrophile dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Building Rings: Cycloaddition Reactions of Ketene Dithioacetals

Ketene dithioacetals are valuable partners in cycloaddition reactions, participating in various modes to construct carbocyclic and heterocyclic frameworks. Their electron-rich double bond allows them to act as the 2π component in [4+2] cycloadditions with electron-deficient dienophiles. Furthermore, functionalized ketene dithioacetals can participate in [3+3] annulation reactions to form substituted aromatic systems.[4][5]

[4+2] Cycloaddition (Diels-Alder Type Reaction)

In these reactions, the ketene dithioacetal serves as the electron-rich diene analogue, reacting with electron-deficient alkenes or alkynes.

[3+3] Annulation for the Synthesis of Substituted Phenols

A notable application is the base-mediated [3+3] cyclization of α-aroyl ketene dithioacetals with 1,3-dianionic ketones to afford highly substituted phenols.[4][6]

Mechanism of [3+3] Annulation

Caption: Plausible mechanism for the [3+3] annulation reaction.

Experimental Protocol: [3+3] Annulation for Phenol Synthesis

This protocol describes the synthesis of 5-aryl-3-methylthio-phenols.[4]

Materials:

-

α-Aroyl ketene dithioacetal (0.3 mmol)

-

Acetone (0.5 mmol)

-

Sodium Hydride (NaH) (0.75 mmol)

-

Anhydrous Dimethylformamide (DMF)

-

10% Hydrochloric Acid (HCl)

Procedure:

-

To a nitrogen-flushed vial, add the α-aroyl ketene dithioacetal, acetone, and NaH.

-

Add anhydrous DMF (1.5 mL) and stir the mixture at 50 °C.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with 10% HCl.

-

Extract the product with ethyl acetate and water.

-

Dry the combined organic layers and purify by column chromatography.

| Aryl Group of KDA | Product | Yield (%) | Reference |

| Phenyl | 5-(methylthio)-[1,1′-biphenyl]-3-ol | 72 | [4] |

| 4-Chlorophenyl | 4'-chloro-5-(methylthio)-[1,1'-biphenyl]-3-ol | 75 | [4] |

| 4-Methoxyphenyl | 4'-methoxy-5-(methylthio)-[1,1'-biphenyl]-3-ol | 76 | [4] |

Conjugate Additions: Ketene Dithioacetals as Michael Acceptors

When substituted with electron-withdrawing groups at the α-position (e.g., acyl, nitro, cyano), the β-carbon of the ketene dithioacetal becomes electrophilic and susceptible to conjugate addition by a variety of nucleophiles.[7][8] This reactivity is pivotal in the construction of complex carbon skeletons and in the synthesis of heterocyclic compounds.

Michael Addition of Thiols

The addition of thiols to nitro ketene dithioacetals is a prominent example, leading to the formation of adducts that can be further elaborated.[8]

Reaction with Organocuprates

Organocuprates, being soft nucleophiles, readily undergo 1,4-conjugate addition to α,β-unsaturated ketene dithioacetals. This reaction provides a powerful method for the formation of carbon-carbon bonds. The mechanism is believed to involve the formation of a copper(III) intermediate.

Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate

This protocol outlines the reaction of an α,β-unsaturated ketene dithioacetal with lithium dimethylcuprate.

Materials:

-

α,β-Unsaturated ketene dithioacetal (5 mmol)

-

Copper(I) Iodide (CuI) (5.5 mmol)

-

Methyllithium (MeLi) in ether (11 mmol)

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Suspend CuI in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere at 0 °C.

-

Add methyllithium dropwise and stir the resulting solution for 30 minutes at 0 °C to form lithium dimethylcuprate.

-

Cool the solution to -78 °C and add a solution of the α,β-unsaturated ketene dithioacetal in diethyl ether dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify by column chromatography.

Unmasking and Transformation: Versatile Conversions of the Dithioacetal Moiety

A key advantage of using ketene dithioacetals in synthesis is the ability to transform the dithioacetal group into other functionalities, most notably carbonyl derivatives.

Hydrolysis to Thioesters and Carboxylic Acids

The hydrolysis of ketene dithioacetals can be controlled to yield either thioesters or carboxylic acids, depending on the reaction conditions.[9][10] Acid-catalyzed hydrolysis in the presence of a thiol scavenger like mercury(II) chloride is a common method for obtaining carboxylic acids. Milder, selective hydrolysis conditions can afford thioesters.[9]

Experimental Protocol: Hydrolysis to a Carboxylic Acid

This protocol describes the hydrolysis of a ketene dithioacetal to the corresponding carboxylic acid using mercury(II) chloride.

Materials:

-